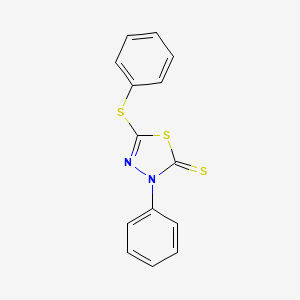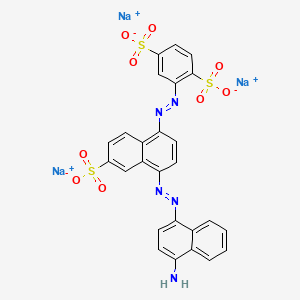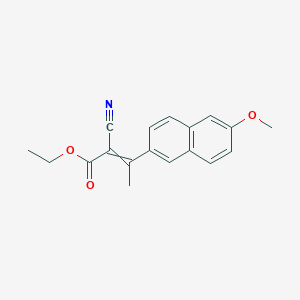
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a methoxy-substituted naphthalene ring, and an ester functional group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an aldehyde with a cyanoacetic ester in the presence of a base such as piperidine. The reaction is usually conducted in ethanol as the solvent, and the mixture is heated until the formation of a precipitate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and alcohol derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxy-substituted naphthalene ring can engage in π-π interactions with aromatic residues in biological systems, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the cyano group with the methoxy-substituted naphthalene ring and ester group makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
66115-51-3 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C18H17NO3/c1-4-22-18(20)17(11-19)12(2)13-5-6-15-10-16(21-3)8-7-14(15)9-13/h5-10H,4H2,1-3H3 |
InChI Key |
SNYWCBOBDSGPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


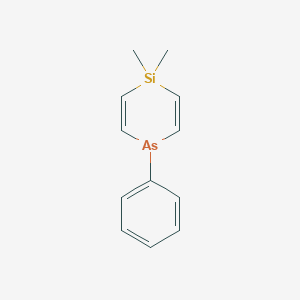
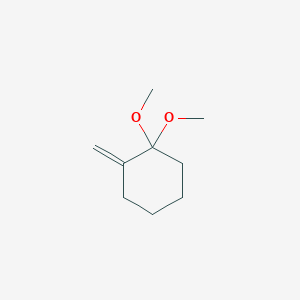

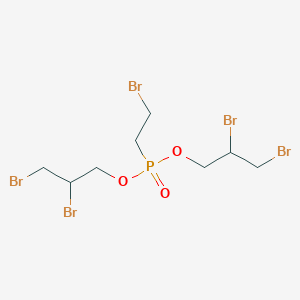
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
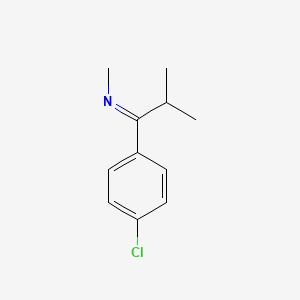
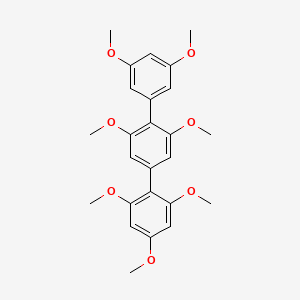
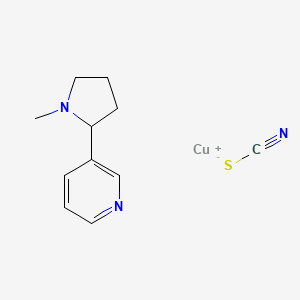
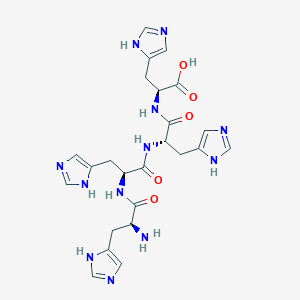
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
